1-Allyl-3-(2-cyanophenyl)urea
Overview
Description
1-Allyl-3-(2-cyanophenyl)urea is a synthetic compound that has garnered attention due to its potential therapeutic and environmental applications. It is characterized by the presence of an allyl group and a cyanophenyl group attached to a urea moiety. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3-(2-cyanophenyl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These reactions typically require the generation of isocyanates or carbamoyl chlorides from corresponding amines using phosgene, although this method is less environmentally friendly.
Industrial Production Methods: Industrial production of this compound often involves scalable and catalyst-free synthesis methods. The use of water as a solvent and the avoidance of toxic reagents make these methods suitable for large-scale production .
Chemical Reactions Analysis
1-Allyl-3-(2-cyanophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involving nucleophiles or electrophiles can modify the urea moiety or the allyl and cyanophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-Allyl-3-(2-cyanophenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential, including its use as a pharmacological agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
1-Allyl-3-(2-cyanophenyl)urea can be compared with other similar compounds, such as:
N-Substituted Ureas: These compounds share a similar urea moiety but differ in the substituents attached to the nitrogen atoms.
Cyanophenyl Derivatives: Compounds with a cyanophenyl group exhibit similar chemical properties but may have different functional groups attached.
Uniqueness: this compound is unique due to the presence of both an allyl group and a cyanophenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Comparison with Similar Compounds
- N-Phenylurea
- N-Allylurea
- 2-Cyanophenylurea
Properties
IUPAC Name |
1-(2-cyanophenyl)-3-prop-2-enylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-7-13-11(15)14-10-6-4-3-5-9(10)8-12/h2-6H,1,7H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSRDJXDMRTCIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558271 | |
Record name | N-(2-Cyanophenyl)-N'-prop-2-en-1-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122372-27-4 | |
Record name | N-(2-Cyanophenyl)-N'-prop-2-en-1-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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